3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a 2,5-dimethylphenylmethyl group and a pyridazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The protected piperazines can be deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions for nucleophilic substitution typically involve the use of bases or acids to activate the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various neurotransmitter receptors, which may explain its potential effects on the central nervous system . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their interactions with alpha1-adrenergic receptors.
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: Another compound with a piperazine ring, used in various chemical and biological studies.
Uniqueness
3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C18H24N4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C18H24N4/c1-14-4-5-15(2)17(12-14)13-21-8-10-22(11-9-21)18-7-6-16(3)19-20-18/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
SXRMLQMYZIQQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NN=C(C=C3)C |
Origin of Product |
United States |
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